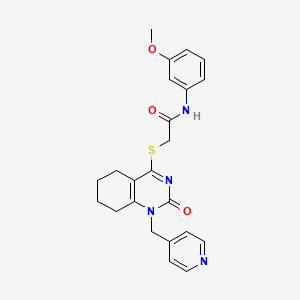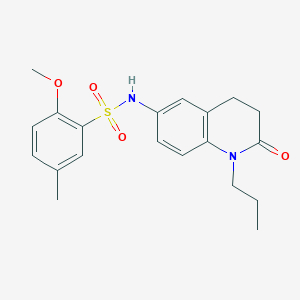
N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms . Thiazoles, like the one in this compound, are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Synthesis Analysis
The synthesis of “N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” and its derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Applications De Recherche Scientifique
- Thiazoles, including derivatives like N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit the growth of bacteria, fungi, and other microorganisms .
- Researchers have screened N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide for its antifungal activity, which could be relevant in developing new antifungal agents .
- N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has been explored as an eco-friendly corrosion inhibitor for mild steel in acidic environments. Its effectiveness in preventing corrosion has been evaluated using weight loss methods, electrochemical measurements, and surface analyses .
- Some thiazole derivatives, including N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, have been investigated for their herbicidal properties. These compounds were tested against plant species such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) .
- Researchers have designed novel compounds based on the imidazo[2,1-b]thiazole scaffold, with N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide as a starting point. These derivatives were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
- Thiazoles, including N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, exhibit a wide range of biological activities. These include antioxidant, anti-inflammatory, anti-Alzheimer, antihypertensive, and hepatoprotective effects .
- The compound’s structural features are also found in natural products like vitamin B and penicillin .
- Thiazoles play a significant role in medicinal chemistry. N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide and related compounds have been explored as potential drugs for various conditions, including HIV/AIDS, ulcers, and cancer treatment .
Antimicrobial Activity
Corrosion Inhibition
Herbicidal Activity
Cytotoxicity and Anticancer Potential
Biological Activities
Drug Design and Discovery
Mécanisme D'action
Target of Action
N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known as N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide, is a synthetic compound that has been investigated for its potential therapeutic properties Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The crystalline mono mesylate monohydrate salt of a similar compound has demonstrated increased long-term stability and release kinetics from pharmaceutical compositions .
Result of Action
Several synthesized compounds similar to n-(4-(pyridin-3-yl)thiazol-2-yl)acetamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the physiological environment can influence the behavior of molecules containing a thiazole ring .
Propriétés
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)12-10-13-9(6-15-10)8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRWNGNLGKAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
![3-(4-Ethoxyphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B3018377.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)


![N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B3018385.png)



![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)
![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)
![N-cycloheptyl-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B3018396.png)
